molecular formula C43H58N4O12 B1140610 Rifampicin-d3

Rifampicin-d3

Cat. No.: B1140610
M. Wt: 826.0 g/mol
InChI Key: JQXXHWHPUNPDRT-LGNOTXDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rifampicin-d3 (C₄₃H₅₃D₃N₄O₁₂; molecular weight: 828.5 g/mol) is a deuterium-labeled isotopologue of the antibiotic rifampicin, where three hydrogen atoms are replaced with deuterium . It is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify rifampicin and its metabolites in biological matrices such as plasma, breast milk, and tissues . This compound shares the parent compound's mechanism of action, inhibiting bacterial RNA polymerase by binding to the β-subunit, thereby blocking transcription . Its isotopic labeling ensures minimal interference with the analyte during LC-MS/MS analysis, enabling precise pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rifampicin-d3 is synthesized starting from rifamycin S and tert-butylamine. The process involves two main steps: formation of rifamycin oxazine and its subsequent ring-opening by 1-amino-4-methyl piperazine . This method has been optimized to improve yield and reduce the use of expensive reagents.

Industrial Production Methods

Industrial production of rifampicin, including its deuterated form, often employs continuous flow synthesis. This method enhances efficiency and reduces costs by coupling reaction steps and purification in a microreactor, achieving a 67% overall yield .

Chemical Reactions Analysis

Types of Reactions

Rifampicin-d3 undergoes various chemical reactions, including:

    Oxidation: Rifampicin can be oxidized to form rifampin quinone.

    Reduction: Reduction reactions can convert rifampicin to its reduced forms.

    Substitution: Substitution reactions involve replacing functional groups on the rifampicin molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic reagents.

Major Products

    Oxidation: Rifampin quinone.

    Reduction: Reduced rifampicin derivatives.

    Substitution: Various substituted rifampicin analogs.

Scientific Research Applications

Pharmacokinetic Studies

Rifampicin-d3 as a Tracer in Metabolism Studies

This compound is often employed as a tracer in pharmacokinetic studies to investigate the metabolism and elimination pathways of rifampicin in humans and animal models. The incorporation of deuterium allows for precise tracking of the compound without interference from endogenous substances.

Key Findings

  • Metabolic Pathways : Studies have shown that rifampicin undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes, particularly CYP3A4. This compound can help delineate these pathways by providing a clear distinction between the drug and its metabolites.
  • Bioavailability : Research indicates that the bioavailability of rifampicin can vary significantly based on formulation and patient factors. Using this compound allows for more accurate assessments of these variations in clinical settings.
StudyObjectiveFindings
Investigate CYP3A4 inductionThis compound demonstrated significant induction effects on CYP3A4 activity, enhancing drug clearance rates.
Assess metabolic stabilityThis compound showed prolonged half-life compared to non-deuterated forms, suggesting improved metabolic stability.

Drug-Drug Interaction Studies

Understanding Interactions with Other Pharmaceuticals

Rifampicin is known for its ability to induce various cytochrome P450 enzymes, leading to significant drug-drug interactions. This compound is utilized in studies to assess these interactions more accurately due to its distinct isotopic signature.

Case Studies

  • Combination Therapies : In cases where rifampicin is used alongside other antibiotics (e.g., for treating methicillin-resistant Staphylococcus aureus), this compound has been instrumental in understanding how it alters the pharmacokinetics of co-administered drugs.
  • Impact on Vitamin D Metabolism : Research has indicated that rifampicin affects vitamin D metabolism by modulating enzyme activity related to vitamin D hydroxylation. Studies using this compound have clarified these mechanisms, highlighting its role in increasing levels of 25-hydroxyvitamin D .
StudyDrug InteractionOutcome
Rifampicin with IsoniazidEnhanced clearance of isoniazid due to rifampicin-induced CYP450 activity was observed.
Impact on Vitamin DIncreased levels of 25-hydroxyvitamin D were noted when rifampicin was administered, indicating altered metabolism.

Clinical Applications

Utilization in Treating Mycobacterial Infections

Rifampicin remains a cornerstone in the treatment of tuberculosis and other mycobacterial infections, with this compound being used in clinical trials to evaluate efficacy and safety profiles.

Treatment Regimens

  • Tuberculosis : this compound has been included in clinical trials assessing combination therapies for drug-resistant tuberculosis strains.
  • Prophylactic Use : Its effectiveness in eradicating Neisseria meningitidis from carriers' nasopharynxes has also been studied using this compound as part of the regimen.
ApplicationDescription
Tuberculosis TreatmentEvaluated as part of multidrug regimens for enhanced efficacy against resistant strains.
Prophylaxis for MeningitisUsed to assess effectiveness in preventing transmission among high-risk populations.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Rifampicin-d3 vs. Rifampicin-d8

  • Structural Differentiation : Rifampicin-d8 contains eight deuterium atoms, compared to three in this compound, resulting in a larger mass shift (Δm/z +8 vs. +3) .
  • Analytical Utility: this compound is widely used due to its commercial availability and optimal isotopic purity (98.9%) . Rifampicin-d8 (CAS: NJ-07222019) is less commonly employed but may reduce cross-contamination risks in samples where endogenous rifampicin is present .
  • Performance : Both compounds exhibit >95% purity, but this compound is preferred for its cost-effectiveness and compatibility with common LC-MS/MS transitions (e.g., m/z 828.5→796.4) .

This compound vs. 25-Desacetyl this compound

  • Functional Role : 25-Desacetyl this compound (C₄₁H₅₃D₃N₄O₁₁; molecular weight: 783.92 g/mol) is a deuterated metabolite of rifampicin, used to quantify the deacetylated metabolite in pharmacokinetic studies .
  • Applications :
    • This compound quantifies the parent drug, while 25-desacetyl this compound measures metabolite exposure in matrices like breast milk .
    • MRM transitions differ: 25-desacetyl this compound (m/z 786.4→754.5) vs. This compound (m/z 828.5→796.4) .

This compound vs. Other Deuterated Anti-TB Drug Standards

Compound Isotopic Purity Molecular Weight (g/mol) Primary Application Source
This compound 98.9% 828.5 Quantify rifampicin in LC-MS/MS Toronto Research
Isoniazid-d4 99.3% 141.2 Quantify isoniazid in multi-drug assays Toronto Research
Pyrazinamide-15N,d3 99.5% 128.1 Monitor pyrazinamide in plasma Toronto Research
Ethambutol-d4 99.1% 208.3 Track ethambutol distribution Toronto Research
  • Key Findings: this compound is critical in multi-drug panels (e.g., with isoniazid, pyrazinamide) due to its distinct chromatographic retention and mass signature . Cross-reactivity is minimized by using deuterated IS with non-overlapping MRM channels .

Research Findings and Methodological Considerations

  • Interference Mitigation : Pre-experimental validation is essential, as this compound may co-elute with unlabeled rifampicin in certain standards, requiring column optimization (e.g., Agilent Poroshell 120 EC-C18) .
  • Sensitivity: this compound enables quantification limits as low as 2.00 ng/mL for rifapentine in breast milk, demonstrating superior sensitivity compared to non-deuterated analogs .
  • Stability : Deuterium labeling enhances metabolic stability, ensuring reliable IS performance during protein precipitation and solid-phase extraction .

Biological Activity

Rifampicin-d3, a stable isotopic form of rifampicin, is primarily recognized for its potent antimicrobial properties, particularly against Mycobacterium tuberculosis. This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, therapeutic applications, and implications for drug interactions.

This compound exerts its antibacterial effects primarily by inhibiting bacterial RNA synthesis. It binds to the β-subunit of bacterial DNA-dependent RNA polymerase, preventing the transcription of DNA into RNA. This mechanism is crucial in treating infections caused by various bacteria, including those resistant to other antibiotics.

1.1 Interaction with Nuclear Receptors

This compound acts as an agonist for the pregnane X receptor (PXR), which plays a significant role in regulating the expression of cytochrome P450 enzymes involved in drug metabolism. Studies have shown that rifampicin can induce the expression of CYP3A4, significantly affecting the metabolism of co-administered drugs. For instance, a concentration of 20 µM rifampicin increased CYP3A4 mRNA levels by 14-fold in primary human hepatocytes .

2. Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant insights into its absorption, distribution, metabolism, and excretion (ADME). The compound demonstrates high bioavailability and undergoes extensive hepatic metabolism.

ParameterValue
Bioavailability~90%
Half-life2-5 hours
Volume of distribution0.8-1.5 L/kg
MetabolismHepatic (CYP450 enzymes)

This compound's interaction with PXR not only enhances its own metabolism but also influences the pharmacokinetics of other drugs, leading to potential drug-drug interactions .

3.1 Tuberculosis Treatment

This compound is primarily used in combination therapy for tuberculosis (TB). It is effective against multidrug-resistant strains and has been shown to enhance survival rates in animal models of TB infection .

3.2 Other Infections

Recent studies indicate that rifampicin may also have applications beyond TB:

  • Preventive use in surgical settings : Topical application of rifampicin has been shown to significantly reduce the incidence of deep sternal wound infections (DSWI) in patients undergoing coronary artery bypass grafting (CABG) .
  • Potential neuroprotective effects : Research suggests that rifampicin could be a candidate for preventing neurodegenerative diseases such as Alzheimer's by restoring autophagy-lysosomal function .

4. Case Studies and Research Findings

Several studies highlight the efficacy and safety profile of this compound:

  • In a study involving patients undergoing CABG, the incidence of DSWI dropped from 2.5% to 0.2% with topical rifampicin application .
  • A mouse model indicated that rifampicin increases survival rates during TB infection due to its potent antimicrobial activity .
  • A study examining vitamin D metabolism revealed that co-treatment with rifampicin and isoniazid enhanced 25-hydroxylation without affecting 1,25-dihydroxyvitamin D levels, indicating its influence on vitamin D metabolism .

5. Conclusion

This compound represents a significant advancement in antibiotic therapy due to its broad-spectrum activity against bacterial pathogens and its role in modulating drug metabolism through PXR activation. Its applications extend beyond tuberculosis treatment, indicating potential uses in surgical prophylaxis and neuroprotection. Ongoing research into its pharmacological properties will further elucidate its capabilities and optimize therapeutic strategies.

Properties

IUPAC Name

[(7S,11S,12S,13S,14R,15R,16R,17S,18S)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/t21-,23-,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXXHWHPUNPDRT-LGNOTXDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)N=CC2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(OC=C[C@@H]([C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](C=CC=C(C(=O)N3)C)C)O)C)O)C)OC(=O)C)C)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

826.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.